1H-Indole-3-carbothioamide 1H-Indole-3-carbothioamide Indole-3-thio Carboxamide is a synthetic intermediate useful for pharmaceutical synthesis.
Brand Name: Vulcanchem
CAS No.: 59108-90-6
VCID: VC21113748
InChI: InChI=1S/C9H8N2S/c10-9(12)7-5-11-8-4-2-1-3-6(7)8/h1-5,11H,(H2,10,12)
SMILES: C1=CC=C2C(=C1)C(=CN2)C(=S)N
Molecular Formula: C9H8N2S
Molecular Weight: 176.24 g/mol

1H-Indole-3-carbothioamide

CAS No.: 59108-90-6

Cat. No.: VC21113748

Molecular Formula: C9H8N2S

Molecular Weight: 176.24 g/mol

* For research use only. Not for human or veterinary use.

1H-Indole-3-carbothioamide - 59108-90-6

Specification

CAS No. 59108-90-6
Molecular Formula C9H8N2S
Molecular Weight 176.24 g/mol
IUPAC Name 1H-indole-3-carbothioamide
Standard InChI InChI=1S/C9H8N2S/c10-9(12)7-5-11-8-4-2-1-3-6(7)8/h1-5,11H,(H2,10,12)
Standard InChI Key PPWNZMJWESSLGE-UHFFFAOYSA-N
SMILES C1=CC=C2C(=C1)C(=CN2)C(=S)N
Canonical SMILES C1=CC=C2C(=C1)C(=CN2)C(=S)N

Introduction

Chemical Structure and Physical Properties

1H-Indole-3-carbothioamide (C₉H₈N₂S) consists of an indole core with a thioamide functional group at the C3 position. The compound has a molecular weight of 176.24 g/mol and is characterized by its bicyclic structure combining a pyrrole ring fused with a benzene ring .

The chemical structure can be represented as follows:

  • Molecular Formula: C₉H₈N₂S

  • IUPAC Name: 1H-indole-3-carbothioamide

  • CAS Registry Number: 59108-90-6

Table 1: Physical and Chemical Properties of 1H-Indole-3-carbothioamide

PropertyValue
Molecular Weight176.24 g/mol
AppearanceTypically brownish solid
SMILES NotationC1=CC=C2C(=C1)C(=CN2)C(=S)N
InChIInChI=1S/C9H8N2S/c10-9(12)7-5-11-8-4-2-1-3-6(7)8/h1-5,11H,(H2,10,12)
InChIKeyPPWNZMJWESSLGE-UHFFFAOYSA-N

The compound contains several important structural features that contribute to its chemical reactivity and biological potential:

  • The indole nitrogen (N-H) which can participate in hydrogen bonding

  • The thioamide group (C=S) with both hydrogen bond acceptor and donor capabilities

  • The aromatic system providing stability and potential for π-stacking interactions

Synthesis Methods

Several synthetic routes have been reported for the preparation of 1H-Indole-3-carbothioamide and its derivatives. The most common approaches include:

Direct Thioamidation of Indole-3-carboxaldehyde

One of the documented synthetic pathways involves the thioamidation of indole-3-carboxaldehyde using elemental sulfur. This reaction has been observed during attempts to synthesize other indole derivatives . For example, N,N-dimethyl-1H-indole-3-carbothioamide was isolated as a by-product (21% yield) during the synthesis of 2-(1H-indol-3-yl)-6-iodoquinazolin-4(3H)-one .

From Indole-3-carboxylic Acid Derivatives

The compound can also be synthesized from indole-3-carboxylic acid derivatives through a series of transformations:

  • Conversion of indole-3-carboxylic acid to the corresponding acid chloride

  • Reaction with ammonia to form the carboxamide

  • Thionation using reagents such as Lawesson's reagent or phosphorus pentasulfide

Via Vilsmeier-Haack Formylation

A potential synthetic route involves:

  • Vilsmeier-Haack formylation of indole to produce indole-3-carboxaldehyde

  • Oxidation to indole-3-carboxylic acid

  • Conversion to the amide

  • Thionation to yield the target compound

Table 2: Comparison of Synthetic Routes for 1H-Indole-3-carbothioamide

Synthetic ApproachKey ReagentsAdvantagesLimitations
Direct thioamidationElemental sulfurOne-pot processLower yields, side reactions
From carboxylic acidThionating agents (Lawesson's reagent, P₂S₅)Well-established chemistryMulti-step process
From carboxaldehydeOxidizing agents, amidation reagentsVersatile, modifiableRequires careful control of conditions

Chemical Properties and Reactivity

The reactivity of 1H-Indole-3-carbothioamide is primarily determined by:

Thioamide Functionality

The thioamide group (C=S) exhibits distinct chemical behavior compared to its oxygen counterpart:

  • Higher nucleophilicity of the sulfur atom

  • Lower electrophilicity of the carbon atom

  • Different hydrogen bonding capabilities

Indole Core Reactivity

The indole core contributes to the compound's chemical behavior through:

  • The pyrrole nitrogen's ability to act as a hydrogen bond donor

  • The aromatic system's participation in electrophilic aromatic substitution reactions

  • The C2 position's higher reactivity toward electrophiles

Spectroscopic Characteristics

Spectroscopic data provides valuable insights into the structure and properties of 1H-Indole-3-carbothioamide:

¹H NMR

  • N-H proton of the indole: δ ~11-12 ppm (broad singlet)

  • Thioamide N-H₂ protons: δ ~9-10 ppm (broad signal)

  • C2-H of the indole: δ ~7.5-8.0 ppm (singlet)

  • Aromatic protons: δ ~7.0-7.5 ppm (multiplets)

¹³C NMR

  • Thioamide carbon (C=S): δ ~190-195 ppm

  • C2 and C3 of indole: δ ~120-140 ppm

  • Aromatic carbons: δ ~110-135 ppm

Infrared (IR) Spectroscopy

Expected characteristic IR bands:

  • N-H stretching of indole: ~3300-3400 cm⁻¹

  • N-H stretching of thioamide: ~3100-3300 cm⁻¹

  • C=S stretching: ~1050-1200 cm⁻¹

  • C=C stretching of aromatic rings: ~1400-1600 cm⁻¹

Structure-Activity Relationship Considerations

The biological activity of 1H-Indole-3-carbothioamide would likely be influenced by several structural features:

Hydrogen Bonding Capacity

The ability to form hydrogen bonds through:

  • The N-H of the indole core

  • The NH₂ group of the thioamide

  • The C=S as a hydrogen bond acceptor

Electronic Properties

The electronic distribution affects interaction with biological targets:

  • The electron density on the sulfur atom

  • The partial positive charge on the thioamide carbon

  • The electron-rich aromatic system

Lipophilicity and Membrane Permeability

The balance between hydrophilic and lipophilic properties influences:

  • Cell penetration capabilities

  • Distribution in biological systems

  • Binding to proteins and receptors

Comparison with Related Compounds

1H-Indole-3-carbothioamide shares structural similarities with several better-studied compounds:

Table 3: Comparison of 1H-Indole-3-carbothioamide with Related Compounds

CompoundStructure DifferenceProperties Comparison
Indole-3-carboxaldehydeAldehyde instead of thioamideLower molecular weight, higher reactivity toward nucleophiles, involved in biosynthesis of tryptophan metabolites
Indole-3-carboxamideOxygen instead of sulfur in the amideMore stable, different hydrogen bonding pattern, involved in biological systems
N-Methyl-1H-indole-3-propanamideLonger chain amide, oxygen instead of sulfurDifferent spatial arrangement, altered receptor interactions
Indole-3-carbinolHydroxymethyl instead of thioamideNatural product in vegetables, anticancer and antiviral properties

Future Research Directions

Several promising research directions for 1H-Indole-3-carbothioamide include:

Synthetic Optimization

Development of improved synthetic routes with:

  • Higher yields

  • Milder reaction conditions

  • Environmentally friendly processes

  • Regioselective functionalization

Biological Evaluation

Comprehensive assessment of:

  • Antimicrobial activity against bacteria, fungi, and viruses

  • Anticancer potential against various cell lines

  • Enzyme inhibition profiles

  • Structure-activity relationships

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator